molecular formula C13H17BrO3 B3009902 3-Bromo-4-butoxy-5-ethoxybenzaldehyde CAS No. 881601-64-5

3-Bromo-4-butoxy-5-ethoxybenzaldehyde

Cat. No.: B3009902
CAS No.: 881601-64-5
M. Wt: 301.18
InChI Key: BOJHYYDOHVOPPC-UHFFFAOYSA-N
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Description

3-Bromo-4-butoxy-5-ethoxybenzaldehyde: is an organic compound with the molecular formula C13H17BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, butoxy, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde typically involves the bromination of 4-butoxy-5-ethoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Alkylation: Introduction of butoxy and ethoxy groups onto the benzaldehyde ring.

    Bromination: Selective bromination at the desired position using bromine or NBS.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-4-butoxy-5-ethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-butoxy-5-ethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medical research, this compound has been studied for its potential as an anticancer agent and as an anti-inflammatory drug. It is used in the development of new therapeutic agents and in the study of biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde in biological systems involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Bromo-4-butoxy-5-methoxybenzaldehyde
  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
  • 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

Comparison: 3-Bromo-4-butoxy-5-ethoxybenzaldehyde is unique due to the presence of both butoxy and ethoxy groups on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of these groups can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

3-bromo-4-butoxy-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-3-5-6-17-13-11(14)7-10(9-15)8-12(13)16-4-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJHYYDOHVOPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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